molecular formula C13H16N4O4S B14195644 Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate CAS No. 918905-54-1

Methyl 5-(1-phenyl-1H-tetrazole-5-sulfonyl)pentanoate

Cat. No.: B14195644
CAS No.: 918905-54-1
M. Wt: 324.36 g/mol
InChI Key: FQIYUTOVOSUZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is a chemical compound with the molecular formula C18H11ClO3 It is known for its unique structure, which combines a chlorinated naphthalene ring with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid typically involves the reaction of 1-chloronaphthalene with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation process. The reaction conditions often include:

    Temperature: Typically around 0-5°C to control the reaction rate.

    Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloronaphthalene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to yield corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(1-Chloronaphthalene-2-carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloronaphthalene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The pathways involved may include:

    Electrophilic Aromatic Substitution: The chlorine atom in the naphthalene ring can be replaced by other nucleophiles.

    Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromonaphthalene-2-carbonyl)benzoic acid
  • 2-(1-Fluoronaphthalene-2-carbonyl)benzoic acid
  • 2-(1-Iodonaphthalene-2-carbonyl)benzoic acid

Uniqueness

2-(1-Chloronaphthalene-2-carbonyl)benzoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, fluorinated, and iodinated counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

918905-54-1

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

methyl 5-(1-phenyltetrazol-5-yl)sulfonylpentanoate

InChI

InChI=1S/C13H16N4O4S/c1-21-12(18)9-5-6-10-22(19,20)13-14-15-16-17(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

FQIYUTOVOSUZMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.